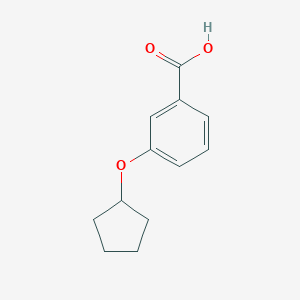

3-(Cyclopentyloxy)benzoic acid

Description

The exact mass of the compound 3-(Cyclopentyloxy)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Cyclopentyloxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Cyclopentyloxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopentyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-12(14)9-4-3-7-11(8-9)15-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFTZDGGMZKVKKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570265 | |

| Record name | 3-(Cyclopentyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158860-99-2 | |

| Record name | 3-(Cyclopentyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(cyclopentyloxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Cyclopentyloxy)benzoic Acid: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 3-(Cyclopentyloxy)benzoic acid, a versatile benzoic acid derivative with potential applications in drug discovery and materials science. Designed for researchers, medicinal chemists, and professionals in pharmaceutical development, this document details the synthesis, spectroscopic characterization, and potential biological relevance of this compound, grounded in established chemical principles and data from analogous structures.

Introduction: The Scientific Rationale

Benzoic acid and its derivatives are privileged scaffolds in medicinal chemistry, appearing in the structures of numerous approved drugs.[1][2] The introduction of an ether linkage, particularly with a lipophilic cyclic moiety like a cyclopentyl group, can significantly modulate a molecule's physicochemical properties. This strategic modification can enhance membrane permeability, alter metabolic stability, and provide a vector for exploring new binding interactions within a biological target. 3-(Cyclopentyloxy)benzoic acid, therefore, represents a valuable chemical building block for the synthesis of novel bioactive compounds.[3][4]

Physicochemical and Safety Profile

A thorough understanding of a compound's fundamental properties is critical for its effective use in a research setting.

| Property | Value | Source(s) |

| CAS Number | 158860-99-2 | [5] |

| Molecular Formula | C₁₂H₁₄O₃ | [5] |

| Molecular Weight | 206.24 g/mol | [5] |

| Appearance | White to off-white powder | [5] |

| Density | 1.207 g/cm³ | [5] |

| Storage | Room temperature, in a dry, well-sealed container |

Safety and Handling:

3-(Cyclopentyloxy)benzoic acid is classified as an irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Synthesis of 3-(Cyclopentyloxy)benzoic Acid: A Two-Step Approach

The synthesis of 3-(Cyclopentyloxy)benzoic acid can be efficiently achieved through a two-step process: a Williamson ether synthesis to form the cyclopentyl ether linkage, followed by the hydrolysis of the methyl ester to yield the final carboxylic acid. This approach is logical as it protects the carboxylic acid functionality as a methyl ester during the etherification step, preventing unwanted side reactions.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 3-(cyclopentyloxy)benzoate

This step employs the well-established Williamson ether synthesis, an S(_N)2 reaction where an alkoxide displaces a halide from an alkyl halide.[6][7]

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-hydroxybenzoate (1 equivalent), anhydrous potassium carbonate (2 equivalents), and acetone (10 volumes).

-

Addition of Alkyl Halide: While stirring, add cyclopentyl bromide (1.2 equivalents) to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude methyl 3-(cyclopentyloxy)benzoate by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Hydrolysis of Methyl 3-(cyclopentyloxy)benzoate

The final step is the saponification of the methyl ester to the corresponding carboxylic acid.[8][9][10]

-

Reaction Setup: Dissolve the purified methyl 3-(cyclopentyloxy)benzoate (1 equivalent) in methanol (5 volumes) in a round-bottom flask.

-

Hydrolysis: Add a 10% aqueous solution of sodium hydroxide (3 equivalents) and heat the mixture to reflux for 2-3 hours.

-

Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of 2-3 with 1M hydrochloric acid. A white precipitate of 3-(cyclopentyloxy)benzoic acid will form.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven at 60-70°C to a constant weight.

Spectroscopic Characterization

The identity and purity of the synthesized 3-(Cyclopentyloxy)benzoic acid can be confirmed using a combination of spectroscopic techniques.

Predicted ¹H and ¹³C NMR Spectra

Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

10.0-12.0 (s, 1H): Carboxylic acid proton (-COOH).

-

7.6-7.7 (m, 1H): Aromatic proton ortho to the carboxylic acid.

-

7.3-7.4 (t, 1H): Aromatic proton para to the carboxylic acid.

-

7.1-7.2 (m, 2H): Aromatic protons ortho and para to the ether linkage.

-

4.8-4.9 (m, 1H): Cyclopentyl proton attached to the oxygen (-OCH-).

-

1.8-2.0 (m, 4H): Cyclopentyl methylene protons adjacent to the -OCH- group.

-

1.6-1.8 (m, 4H): Remaining cyclopentyl methylene protons.

Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

171-173: Carboxylic acid carbon (-COOH).

-

158-160: Aromatic carbon attached to the ether oxygen (C-O).

-

130-132: Aromatic carbon ipso to the carboxylic acid.

-

129-130: Aromatic carbon para to the carboxylic acid.

-

122-124: Aromatic carbon ortho to the carboxylic acid.

-

120-122: Aromatic carbon para to the ether linkage.

-

114-116: Aromatic carbon ortho to the ether linkage.

-

80-82: Cyclopentyl carbon attached to the oxygen (-OCH-).

-

32-34: Cyclopentyl carbons adjacent to the -OCH- group.

-

23-25: Remaining cyclopentyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.

-

O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Peaks between 3100-2850 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp peak around 1710-1680 cm⁻¹.

-

C=C stretch (aromatic): Absorptions in the 1600-1450 cm⁻¹ region.

-

C-O stretch (ether and carboxylic acid): Strong bands in the 1300-1000 cm⁻¹ range.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z = 206. Key fragmentation patterns would include the loss of the cyclopentyl group and the carboxylic acid moiety.[11][12][13][14]

Potential Applications and Biological Relevance

While specific biological data for 3-(Cyclopentyloxy)benzoic acid is limited, the broader class of alkoxybenzoic acids has shown promise in several therapeutic areas.

-

Antimicrobial Activity: Benzoic acid and its derivatives are well-known for their antimicrobial properties.[15][16] The introduction of an alkoxy group can modulate this activity, with studies on phenolic acid esters suggesting that increasing the length of the alkyl chain can enhance antimicrobial effects against certain strains.[17][18][19] The lipophilic nature of the cyclopentyl group may facilitate passage through microbial cell membranes.

-

Anti-inflammatory Properties: Several benzoic acid derivatives have been investigated for their anti-inflammatory effects.[16][20] The mechanism often involves the inhibition of inflammatory mediators. A recent study on 3-sulfonamido benzoic acid derivatives identified potent antagonists of the P2Y14 receptor, a target for inflammatory diseases like acute lung injury, with one compound showing an IC₅₀ of 5.6 nM.[21]

-

Drug Discovery Building Block: The bifunctional nature of 3-(Cyclopentyloxy)benzoic acid makes it an attractive scaffold for fragment-based drug discovery and the development of chemical libraries.[2][3] The carboxylic acid can be converted to a variety of functional groups (esters, amides, etc.), while the aromatic ring can be further functionalized to explore structure-activity relationships.

Conclusion

3-(Cyclopentyloxy)benzoic acid is a readily accessible and versatile chemical entity with significant potential for applications in medicinal chemistry and drug discovery. Its synthesis is straightforward, relying on fundamental organic reactions. The strategic incorporation of the cyclopentyloxy group offers a means to fine-tune the physicochemical and pharmacological properties of benzoic acid-based scaffolds. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

-

Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

3-(cyclopentyloxy)benzoic acid | CAS 158860-99-2 | AMERICAN ELEMENTS ®. (n.d.). American Elements. Retrieved January 27, 2026, from [Link]

-

Benzoic acid, p-(cyclohexyloxy)-, 3-(2-methylpiperidino)propyl ester. (n.d.). NIST WebBook. Retrieved January 27, 2026, from [Link]

-

Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. (2014). PubMed. Retrieved January 27, 2026, from [Link]

-

The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved January 27, 2026, from [Link]

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved January 27, 2026, from [Link]

-

1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ... (n.d.). Doc Brown's Chemistry. Retrieved January 27, 2026, from [Link]

-

Antimicrobial effect of para-alkoxyphenylcarbamic acid esters containing substituted N-phenylpiperazine moiety. (n.d.). PMC - NIH. Retrieved January 27, 2026, from [Link]

-

Hydrolysis of Methyl Benzoate - Lab Demo. (2024). YouTube. Retrieved January 27, 2026, from [Link]

-

Williamson ether synthesis (video). (n.d.). Khan Academy. Retrieved January 27, 2026, from [Link]

- Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity. (n.d.). Google Patents.

-

Preparation of Methyl Benzoate. (n.d.). Retrieved January 27, 2026, from [Link]

-

(PDF) Antimicrobial properties of phenolic acid alkyl esters. (2022). ResearchGate. Retrieved January 27, 2026, from [Link]

-

mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions ... (n.d.). Doc Brown's Chemistry. Retrieved January 27, 2026, from [Link]

-

Antioxidant properties of benzoic acid derivatives against Superoxide radical. (2025). Retrieved January 27, 2026, from [Link]

-

Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. (n.d.). SciSpace. Retrieved January 27, 2026, from [Link]

- Method of preparing benzoic acid. (n.d.). Google Patents.

-

Antimicrobial properties of phenolic acid alkyl esters. (2022). CABI Digital Library. Retrieved January 27, 2026, from [Link]

-

Carbon-13 chemical shift assignments of derivatives of benzoic acid. (n.d.). Retrieved January 27, 2026, from [Link]

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Antimicrobial properties of phenolic acid alkyl esters. (2022). Czech Journal of Food Sciences. Retrieved January 27, 2026, from [Link]

-

Title Preparation of benzoic acid. (2023). ResearchGate. Retrieved January 27, 2026, from [Link]

-

A Comprehensive Study On Benzoic Acid And Its Derivatives. (2024). IJCRT.org. Retrieved January 27, 2026, from [Link]

-

13 C NMR spectra (in CDCl 3 ) of benzoic acid (4-DBA) (bottom) and organic salt 5 (top). (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Benzoic Acid + Methanol = ?? (Methyl Benzoate + Water). (2020). YouTube. Retrieved January 27, 2026, from [Link]

-

Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. (n.d.). Freie Universität Berlin. Retrieved January 27, 2026, from [Link]

-

Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. (2023). Retrieved January 27, 2026, from [Link]

-

Fragmentation mechanisms of protonated benzoic acid and related compounds: competitive generation of protonated carbon dioxide or protonated benzene. (2017). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances | Request PDF. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

APPENDIX 2. (n.d.). MIT. Retrieved January 27, 2026, from [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. Retrieved January 27, 2026, from [Link]

-

Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. (2025). PubMed. Retrieved January 27, 2026, from [Link]

-

Drug Evolution: p-Aminobenzoic Acid as a Building Block. (n.d.). Bentham Science Publisher. Retrieved January 27, 2026, from [Link]

Sources

- 1. preprints.org [preprints.org]

- 2. benthamscience.com [benthamscience.com]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Khan Academy [khanacademy.org]

- 8. m.youtube.com [m.youtube.com]

- 9. RU2155184C1 - Method of preparing benzoic acid - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Benzoic acid, p-(cyclohexyloxy)-, 3-(2-methylpiperidino)propyl ester [webbook.nist.gov]

- 12. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. geo.fu-berlin.de [geo.fu-berlin.de]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. ijcrt.org [ijcrt.org]

- 17. researchgate.net [researchgate.net]

- 18. Czech Journal of Food Sciences: Antimicrobial properties of phenolic acid alkyl esters [cjfs.agriculturejournals.cz]

- 19. cabidigitallibrary.org [cabidigitallibrary.org]

- 20. US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity - Google Patents [patents.google.com]

- 21. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(Cyclopentyloxy)benzoic acid chemical structure and properties

An In-depth Technical Guide to 3-(Cyclopentyloxy)benzoic Acid

Introduction

3-(Cyclopentyloxy)benzoic acid is an aromatic carboxylic acid, a derivative of the foundational chemical scaffold, benzoic acid. While benzoic acid itself is a well-characterized compound with broad applications, its derivatives, such as the one under discussion, represent a vast chemical space for exploration in scientific research. The introduction of a cyclopentyloxy group at the meta-position of the benzene ring significantly alters the molecule's physicochemical properties, particularly its lipophilicity and steric profile, compared to its parent, 3-hydroxybenzoic acid.

This modification makes 3-(cyclopentyloxy)benzoic acid a valuable intermediate and a target molecule for researchers in medicinal chemistry and materials science. Benzoic acid derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The structural features of 3-(cyclopentyloxy)benzoic acid suggest it could serve as a key building block for the synthesis of more complex molecules with potential therapeutic applications or as a component in the development of novel functional materials. This guide provides a comprehensive overview of its chemical structure, properties, a detailed synthesis protocol, and a prospective analysis of its potential applications.

Caption: Synthetic workflow for 3-(Cyclopentyloxy)benzoic acid.

Experimental Protocol

Step 1: Synthesis of Methyl 3-Hydroxybenzoate (Esterification)

-

Setup: To a round-bottom flask equipped with a reflux condenser, add 3-hydroxybenzoic acid (1.0 eq).

-

Reagents: Add methanol (MeOH) in sufficient volume to dissolve the starting material (approx. 10-15 mL per gram). Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-3% of the mass of the benzoic acid).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude methyl 3-hydroxybenzoate, which can be used in the next step without further purification.

Causality: The esterification protects the carboxylic acid from acting as a competing nucleophile in the subsequent etherification step. Sulfuric acid catalyzes the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Step 2: Synthesis of Methyl 3-(Cyclopentyloxy)benzoate (Williamson Ether Synthesis)

-

Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the methyl 3-hydroxybenzoate (1.0 eq) from the previous step in anhydrous acetone. [3]2. Reagents: Add anhydrous potassium carbonate (K₂CO₃, ~1.5-2.0 eq) as a base, followed by cyclopentyl bromide (1.1-1.2 eq).

-

Reaction: Heat the suspension to reflux and stir vigorously for 6-8 hours, monitoring by TLC until the starting material is consumed. [3]4. Workup: Cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Isolation: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic phase, filter, and evaporate the solvent to obtain the crude ester.

Causality: This is a classic Sₙ2 reaction. [4]Potassium carbonate is a mild base sufficient to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide. Acetone is a suitable polar aprotic solvent that facilitates the Sₙ2 mechanism without interfering with the nucleophile.

Step 3: Synthesis of 3-(Cyclopentyloxy)benzoic Acid (Saponification)

-

Setup: Dissolve the crude methyl 3-(cyclopentyloxy)benzoate (1.0 eq) in a mixture of methanol and water.

-

Reagent: Add an excess of potassium hydroxide (KOH, ~3-4 eq) or sodium hydroxide (NaOH). [5]3. Reaction: Heat the mixture to 50-60 °C and stir for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC). [5]4. Workup: Cool the solution to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.

-

Isolation: Cool the solution in an ice bath and carefully acidify to a pH of 3-4 by the dropwise addition of 1M hydrochloric acid (HCl). The product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield the final product, 3-(Cyclopentyloxy)benzoic acid. [3]Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent acidification protonates the carboxylate salt, causing the neutral carboxylic acid to precipitate from the aqueous solution due to its lower solubility.

Spectral Characterization (Predicted)

While experimental spectra are not publicly available, the structure of 3-(Cyclopentyloxy)benzoic acid allows for the confident prediction of its key spectral features, which are essential for its unambiguous identification.

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~11-13 ppm (s, 1H): A broad singlet corresponding to the acidic proton of the carboxylic acid.

-

δ ~7.6-7.7 ppm (m, 2H): Signals for the aromatic protons ortho to the carboxyl group and ortho to the ether linkage.

-

δ ~7.3-7.4 ppm (t, 1H): Triplet for the aromatic proton para to the carboxyl group.

-

δ ~7.1-7.2 ppm (m, 1H): Signal for the aromatic proton para to the ether linkage.

-

δ ~4.8-4.9 ppm (m, 1H): A multiplet (likely a quintet) for the methine proton (-O-CH -) of the cyclopentyl group.

-

δ ~1.6-2.0 ppm (m, 8H): A series of overlapping multiplets for the eight methylene protons (-CH₂-) of the cyclopentyl ring.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~172 ppm: Carboxyl carbon (-C OOH).

-

δ ~158 ppm: Aromatic carbon attached to the ether oxygen (Ar-C -O).

-

δ ~132 ppm: Quaternary aromatic carbon to which the carboxyl group is attached.

-

δ ~129 ppm, ~122 ppm, ~117 ppm, ~116 ppm: Signals for the four protonated aromatic carbons.

-

δ ~80 ppm: Methine carbon of the cyclopentyl group (-O-C H-).

-

δ ~33 ppm: Methylene carbons adjacent to the methine carbon in the cyclopentyl ring.

-

δ ~24 ppm: Remaining methylene carbons in the cyclopentyl ring.

-

-

Infrared (IR) Spectroscopy (KBr Pellet):

-

3300-2500 cm⁻¹ (broad): Characteristic very broad absorption due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. [6] * ~2960 cm⁻¹ and ~2870 cm⁻¹: C-H stretching vibrations of the cyclopentyl group.

-

~1700-1680 cm⁻¹ (strong): Strong C=O stretching vibration of the aryl carboxylic acid. [6] * ~1600 cm⁻¹ and ~1470 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1250 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether.

-

~1050 cm⁻¹: Symmetric C-O-C stretching.

-

-

Mass Spectrometry (EI):

-

m/z 206: Molecular ion peak [M]⁺.

-

m/z 189: Loss of a hydroxyl radical (-OH) from the molecular ion [M-17]⁺.

-

m/z 138: Loss of the cyclopentyl group (-C₅H₉) via cleavage of the ether bond.

-

m/z 69: Fragment corresponding to the cyclopentyl cation [C₅H₉]⁺.

-

Potential Applications and Research Directions: A Prospective Analysis

Direct applications of 3-(Cyclopentyloxy)benzoic acid are not extensively documented; however, its structure allows for an informed projection of its potential utility, primarily in the field of drug discovery.

Caption: Potential research applications for the title compound.

-

Scaffold for Medicinal Chemistry: The core structure is a classic "privileged scaffold" in drug design. The cyclopentyloxy group increases lipophilicity compared to a simple hydroxyl group, which can enhance membrane permeability and improve pharmacokinetic properties. This makes it an attractive starting point for synthesizing novel candidates for various biological targets. Many benzoic acid derivatives exhibit anti-inflammatory, antimicrobial, and antiviral activities. [1][2][7]* Development of Prodrugs: The carboxylic acid moiety is an ideal handle for creating ester prodrugs. Esterification can mask the polar carboxylic acid, improving oral bioavailability. These ester prodrugs can then be hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid parent drug. [8]* Intermediate for Complex Syntheses: This compound can serve as a valuable intermediate in multi-step syntheses. For instance, the benzoic acid framework is present in compounds targeting a wide range of receptors and enzymes.

Safety and Handling

As with any laboratory chemical, 3-(Cyclopentyloxy)benzoic acid should be handled with appropriate care, following standard safety protocols.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

|---|

|

| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |Source:[9]

Handling Recommendations:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust. If dusting is a concern, moisten the material carefully before handling.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Store in a tightly sealed container in a dry, cool place away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

3-(Cyclopentyloxy)benzoic acid is a synthetically accessible derivative of benzoic acid with distinct physicochemical properties conferred by its lipophilic cyclopentyl ether group. While specific applications are still emerging, its structure positions it as a highly valuable building block for research and development, particularly in medicinal chemistry for the design of novel therapeutics and prodrugs. This guide provides the foundational knowledge—from synthesis to safety—required for scientists to effectively utilize this compound in their research endeavors.

References

-

Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 37847, p-(3-Cyclopentylpropyl)benzoic acid. Retrieved from [Link]

-

American Elements. (n.d.). 3-(cyclopentyloxy)benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of a benzoic acid derivative identified in 119 and 193.... Retrieved from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Chen, J., et al. (2018). Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. Chemistry Central Journal, 12(1), 118. Available at: [Link]

- Painter, P., Cleveland, C., & Coleman, M. (2000). An Infrared Spectroscopic Study of p-n-Alkoxybenzoic Acids. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 348(1), 269–293.

- Google Patents. (n.d.). US4354038A - Process for the preparation of 3-hydroxybenzoic acid.

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

-

Manuja, R., Sachdeva, S., Jain, A., & Chaudhary, J. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. Available at: [Link]

-

The Organic Chemistry Tutor. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses [Video]. YouTube. Retrieved from [Link]

-

Chaudhary, J. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. SciSpace. Retrieved from [Link]

-

AIR Unimi. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic Acid, TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Retrieved from [Link]

-

Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

- Google Patents. (n.d.). EP0039812A1 - Preparation of 3-hydroxybenzoic acid.

-

Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

MassBank. (2017, October 22). Benzoic acids and derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 282065, 3-Cyclopropylbenzoic acid. Retrieved from [Link]

-

Reddit. (n.d.). Williamson Ether synthesis. r/OrganicChemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Hydroxybenzoic acid. Retrieved from [Link]

-

Sorensen-Unruh, C. (2017, July 25). Using an IR Spectrometer: Solid Benzoic Acid [Video]. YouTube. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). APPENDIX 2. Retrieved from [Link]

-

MDPI. (n.d.). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). EI Mass spectrum of the TMS derivative of benzoic acid (24). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 23). Williamson Ether Synthesis. Retrieved from [Link]

-

ResearchGate. (2024, April 10). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

-

Inchem.org. (n.d.). ICSC 0103 - BENZOIC ACID. Retrieved from [Link]

-

American Chemical Society. (2020, December 21). Benzoic acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

Chegg.com. (2022, February 15). Solved Table 2. Benzoic acid Melting Point Measurement. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

-

Sciencemadness Wiki. (2024, March 5). Benzoic acid. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzoic Acid, TMS derivative [webbook.nist.gov]

- 9. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Physical and chemical properties of 3-(Cyclopentyloxy)benzoic acid

An In-depth Technical Guide to 3-(Cyclopentyloxy)benzoic Acid: Synthesis, Characterization, and Potential Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(Cyclopentyloxy)benzoic acid, tailored for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, provide a detailed synthesis protocol, outline methods for its characterization, and explore its potential therapeutic applications based on analogous structures.

Core Molecular Attributes

3-(Cyclopentyloxy)benzoic acid is an aromatic carboxylic acid distinguished by a cyclopentyl ether group at the meta-position of the benzene ring. This structural feature, combining a flexible aliphatic ring with a rigid aromatic acid, suggests potential for interesting physicochemical properties and biological activities.

| Property | Value | Source |

| CAS Number | 158860-99-2 | [1] |

| Molecular Formula | C₁₂H₁₄O₃ | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| IUPAC Name | 3-(cyclopentyloxy)benzoic acid | [1] |

| Appearance | Powder | [1] |

| Density (Predicted) | 1.207 g/cm³ | [1] |

| Purity (Commercial) | ≥95% |

Synthesis Protocol: A Step-by-Step Approach

The synthesis of 3-(Cyclopentyloxy)benzoic acid can be efficiently achieved through a two-step process starting from 3-hydroxybenzoic acid. This method involves an initial esterification to protect the carboxylic acid, followed by a Williamson ether synthesis to introduce the cyclopentyloxy group, and concluding with a hydrolysis step to yield the final product.[2]

Experimental Workflow

Caption: Synthetic workflow for 3-(Cyclopentyloxy)benzoic acid.

Detailed Methodology

Step 1: Synthesis of Methyl 3-hydroxybenzoate [2]

-

To a solution of 3-hydroxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain pure methyl 3-hydroxybenzoate.

Step 2: Synthesis of Methyl 3-(cyclopentyloxy)benzoate [2]

-

Dissolve methyl 3-hydroxybenzoate in acetone and add potassium carbonate as a base.

-

To this suspension, add cyclopentyl bromide.

-

Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

-

After the reaction is complete, filter off the potassium salts and evaporate the solvent.

-

The resulting crude product, methyl 3-(cyclopentyloxy)benzoate, can be purified by column chromatography.

Step 3: Hydrolysis to 3-(Cyclopentyloxy)benzoic acid [2]

-

Dissolve the purified methyl 3-(cyclopentyloxy)benzoate in a mixture of methanol and 10% aqueous potassium hydroxide.

-

Reflux the solution until the ester is completely hydrolyzed (monitor by TLC).

-

Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of 3-4, which will precipitate the carboxylic acid.[3]

-

Filter the precipitate, wash with cold water until neutral, and dry in an oven at a moderate temperature (e.g., 70°C) to yield the final product.[2]

Physicochemical Characterization

Due to the lack of published experimental data for 3-(Cyclopentyloxy)benzoic acid, this section outlines the expected analytical results based on its structure and data from analogous compounds.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons in the range of 7.0-8.0 ppm. - A multiplet around 4.8-5.0 ppm for the methine proton of the cyclopentyl group attached to oxygen. - Multiplets in the range of 1.5-2.0 ppm for the methylene protons of the cyclopentyl group. - A broad singlet above 10 ppm for the carboxylic acid proton, which is exchangeable with D₂O. |

| ¹³C NMR | - A peak around 170 ppm for the carbonyl carbon of the carboxylic acid. - Aromatic carbon signals between 115-160 ppm. - A signal around 80 ppm for the methine carbon of the cyclopentyl group bonded to oxygen. - Signals for the methylene carbons of the cyclopentyl group in the aliphatic region (20-40 ppm). |

| FT-IR | - A broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹. - A strong C=O stretching vibration for the carboxylic acid around 1700 cm⁻¹. - C-O stretching bands for the ether linkage around 1250 cm⁻¹ and 1050 cm⁻¹. - C-H stretching bands for the aromatic and aliphatic portions just below and above 3000 cm⁻¹. |

| Mass Spec. | - The molecular ion peak [M]⁺ or [M-H]⁻ corresponding to the molecular weight of 206.24 g/mol .[3] |

Solubility Profile (Predicted)

Based on the structure, 3-(Cyclopentyloxy)benzoic acid is expected to be poorly soluble in water but soluble in a range of organic solvents such as alcohols, acetone, and ethers.[4] The carboxylic acid group allows for solubility in basic aqueous solutions through deprotonation to form the carboxylate salt.

Potential Applications in Drug Development

While no specific biological activities have been reported for 3-(Cyclopentyloxy)benzoic acid, its structural similarity to other biologically active molecules suggests several avenues for investigation.

Rationale for Therapeutic Exploration

Caption: Potential therapeutic areas for 3-(Cyclopentyloxy)benzoic acid.

Many derivatives of benzoic acid and related phenolic compounds are known to possess a wide array of biological activities, including:

-

Antimicrobial and Antifungal Properties: Benzoic acid and its derivatives are used as preservatives due to their ability to inhibit the growth of bacteria and fungi.[2][4]

-

Anti-inflammatory Activity: Phenolic compounds are widely studied for their anti-inflammatory effects.[2]

-

Enzyme Inhibition: Structurally related compounds, such as chromane derivatives, have been investigated as inhibitors of enzymes like salicylate synthase from M. tuberculosis, suggesting a potential role in developing new anti-tubercular agents.[3][5]

The presence of the cyclopentyloxy group may enhance lipophilicity, potentially improving cell membrane permeability and oral bioavailability compared to simpler benzoic acid derivatives.

Safety and Handling

For safe handling of 3-(Cyclopentyloxy)benzoic acid, the following precautions should be observed, based on the GHS hazard statements.[1]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoid contact with skin, eyes, and clothing.

-

In case of contact, rinse the affected area thoroughly with water. Seek medical attention if irritation persists.

-

Store in a cool, dry place away from incompatible materials.

-

Conclusion

3-(Cyclopentyloxy)benzoic acid is a compound with potential for further research and development, particularly in the fields of medicinal chemistry and material science. This guide provides a foundational framework for its synthesis, characterization, and exploration of its biological activities. The methodologies and predicted properties outlined herein offer a solid starting point for any scientist beginning to work with this intriguing molecule.

References

-

Mori, M., Cazzaniga, G., Nava, D., & Pini, E. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1841. Available at: [Link]

-

Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. Available at: [Link]

-

PubChem. (n.d.). 3-Cyclopropylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2024, January 22). Benzoic acid. In Wikipedia. Retrieved from [Link]

-

Mori, M., Cazzaniga, G., Nava, D., & Pini, E. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. ResearchGate. Available at: [Link]

-

American Elements. (n.d.). 3-(cyclopentyloxy)benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). p-(3-Cyclopentylpropyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Alchem.Pharmtech. (n.d.). 3-(Cyclopentyloxy)benzoic acid. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, p-(cyclohexyloxy)-, 3-(2-methylpiperidino)propyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

Quora. (2020). Can solid NaOH react with benzoic acid in an ether (C2H5)2O solution?. Retrieved from [Link]

Sources

A Comprehensive Guide to the Spectroscopic Characterization of 3-(Cyclopentyloxy)benzoic Acid

Foreword: The Imperative of Structural Verification in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An error in structural assignment can invalidate extensive biological screening, pharmacokinetic studies, and toxicological assessments, leading to squandered resources and significant delays. This guide is designed for researchers, medicinal chemists, and quality control specialists who require a robust, field-proven methodology for the structural elucidation of key intermediates like 3-(Cyclopentyloxy)benzoic acid. This compound, with its combination of an aromatic carboxylic acid and an aliphatic ether, serves as an excellent model for illustrating a multi-technique spectroscopic approach. We will move beyond simple data reporting to explore the causal relationships behind the spectral features, ensuring a deeper understanding that empowers confident and accurate characterization.

The Subject Molecule: 3-(Cyclopentyloxy)benzoic Acid

Before delving into the analytical techniques, we must first understand the structural features of our target molecule. 3-(Cyclopentyloxy)benzoic acid (Molecular Formula: C₁₂H₁₄O₃, Molecular Weight: 206.24 g/mol ) is a disubstituted benzene derivative.[1] Its utility often lies as a synthetic intermediate in the creation of more complex active pharmaceutical ingredients (APIs), where the cyclopentyloxy group can modulate lipophilicity and the benzoic acid moiety provides a handle for further chemical modification.[2]

The structural integrity of this molecule is paramount. The following sections will detail a systematic workflow for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Caption: Numbered structure of 3-(Cyclopentyloxy)benzoic acid.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR is arguably the most powerful tool for elucidating the precise connectivity of a small molecule. By analyzing the chemical shift, integration, and splitting pattern of each proton signal, we can construct a detailed map of the molecule.

2.1. Foundational Principles and Expected Spectral Features

The electron-withdrawing carboxylic acid group (-COOH) will deshield adjacent protons, shifting their signals downfield (to higher ppm). Conversely, the electron-donating nature of the ether oxygen (-OR) will shield nearby protons, moving them upfield.

-

Carboxylic Acid Proton (H_acid): This proton is highly deshielded and acidic. It will appear as a very broad singlet far downfield, typically between 10-13 ppm.[3][4] Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water.

-

Aromatic Protons (H2, H4, H5, H6): The four protons on the benzene ring will reside in the 7.0-8.0 ppm region. Their substitution pattern prevents simple first-order analysis, resulting in more complex multiplets. H2, being ortho to the electron-withdrawing -COOH group, is expected to be the most downfield of the aromatic signals. H4 and H6, being ortho and para to the electron-donating -OR group, will be shifted relatively upfield.

-

Cyclopentyl Protons (C8-H, C9-H₂, C10-H₂, C11-H₂, C12-H₂): The methine proton on C8, directly attached to the ether oxygen, will be the most downfield of the aliphatic signals, likely appearing as a multiplet around 4.8 ppm. The remaining eight protons on the cyclopentyl ring will appear as a series of overlapping multiplets in the upfield region, typically between 1.5-2.0 ppm.

2.2. Data Summary: Predicted ¹H NMR Assignments

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H_acid | ~12.9 | Broad Singlet | 1H | Acidic proton, subject to H-bonding. |

| H2 | ~7.7 | Singlet (or narrow triplet) | 1H | Aromatic, ortho to -COOH. |

| H6 | ~7.5 | Doublet of Doublets | 1H | Aromatic, ortho to -COOH, meta to -OR. |

| H4 | ~7.3 | Triplet | 1H | Aromatic, para to -COOH, meta to -OR. |

| H5 | ~7.1 | Doublet of Doublets | 1H | Aromatic, meta to -COOH, ortho to -OR. |

| C8-H | ~4.8 | Multiplet | 1H | Methine proton deshielded by ether oxygen. |

| C9,C12-H₂ | ~1.9 | Multiplet | 4H | Aliphatic protons adjacent to C8. |

| C10,C11-H₂ | ~1.6 | Multiplet | 4H | Aliphatic protons β to ether oxygen. |

Note: Predictions are based on standard substituent effects in DMSO-d₆.

2.3. Self-Validating Experimental Protocol

-

Sample Preparation: Accurately weigh ~10-15 mg of 3-(Cyclopentyloxy)benzoic acid into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a known amount of an internal standard like tetramethylsilane (TMS, 0.00 ppm).

-

Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be required.

-

Instrument Setup: Insert the sample into a calibrated NMR spectrometer (e.g., 400 MHz).

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

Verification: Process the spectrum (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate all signals; the relative integrals should match the number of protons in the assignment table.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Complementary to ¹H NMR, ¹³C NMR provides a direct count of the unique carbon environments within the molecule.

3.1. Foundational Principles and Expected Spectral Features

The chemical shift of a carbon nucleus is highly sensitive to its electronic environment. Electronegative atoms like oxygen cause a significant downfield shift.

-

Carbonyl Carbon (C7): The sp² hybridized carbon of the carboxylic acid is highly deshielded and will appear far downfield, typically in the 165-175 ppm range.[5]

-

Aromatic Carbons (C1-C6): The six aromatic carbons will produce distinct signals in the 115-160 ppm region. The carbon directly attached to the ether oxygen (C3) will be the most downfield among the ring carbons due to the direct deshielding effect. The carbon attached to the carboxylic acid (C1) will also be downfield.

-

Cyclopentyl Carbons (C8-C12): The methine carbon (C8) attached to the ether oxygen will be significantly deshielded relative to other aliphatic carbons, appearing around 80 ppm. The remaining four methylene carbons (C9-C12) will appear much further upfield, likely as two distinct signals (due to symmetry) in the 20-35 ppm range.

3.2. Data Summary: Predicted ¹³C NMR Assignments

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C7 (-COOH) | ~167 | Carbonyl carbon in an aromatic carboxylic acid. |

| C3 (-OAr) | ~158 | Aromatic carbon directly bonded to ether oxygen. |

| C1 (-C-COOH) | ~132 | Quaternary aromatic carbon attached to the carboxyl group. |

| C5 | ~129 | Aromatic CH, para to the ether group. |

| C6 | ~122 | Aromatic CH, ortho to the carboxyl group. |

| C2 | ~120 | Aromatic CH, ortho to the ether group. |

| C4 | ~115 | Aromatic CH, ortho to the ether group. |

| C8 (-O-CH) | ~80 | Methine carbon deshielded by ether oxygen. |

| C9, C12 (-CH₂) | ~33 | Aliphatic carbons adjacent to C8. |

| C10, C11 (-CH₂) | ~24 | Aliphatic carbons β to ether oxygen. |

Note: Predictions are based on standard substituent effects in DMSO-d₆.

3.3. Self-Validating Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~25-50 mg) may be beneficial for reducing acquisition time.

-

Data Acquisition: On the NMR spectrometer, select a proton-decoupled ¹³C experiment. This common technique simplifies the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon.

-

Parameters: A longer acquisition time and more scans (hundreds to thousands) are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Verification: Process the spectrum and calibrate to the solvent signal (e.g., DMSO-d₆ at 39.52 ppm). The total number of observed peaks should correspond to the 10 unique carbon environments predicted for the molecule (note the symmetry in the cyclopentyl ring).

FT-IR Spectroscopy: Identifying Functional Groups by Vibration

FT-IR spectroscopy is a rapid and highly effective method for confirming the presence of key functional groups. The energy of molecular vibrations corresponds to the infrared region of the electromagnetic spectrum.

Caption: Standard workflow for FT-IR analysis.

4.1. Foundational Principles and Expected Spectral Features

The spectrum of 3-(Cyclopentyloxy)benzoic acid is dominated by features from the carboxylic acid and the ether linkage.

-

O-H Stretch: The most diagnostic feature of a carboxylic acid is an extremely broad, strong absorption band from approximately 2500-3300 cm⁻¹. This breadth is due to extensive hydrogen bonding, which creates a continuum of O-H bond strengths.[3][6][7]

-

C-H Stretches: Sharp peaks will appear just below 3000 cm⁻¹ (aliphatic C-H) and just above 3000 cm⁻¹ (aromatic C-H).

-

C=O Stretch: A very strong and sharp absorption is expected between 1680-1710 cm⁻¹ for the carbonyl of the aromatic acid.[7] Conjugation with the benzene ring slightly lowers this frequency compared to an aliphatic carboxylic acid.

-

C-O Stretches: Two strong C-O stretching bands will be present. The C-O stretch of the carboxylic acid and the aryl-alkyl ether C-O stretch will appear in the 1200-1320 cm⁻¹ region.[7]

-

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of absorptions unique to the molecule, serving as a "fingerprint" for identification.[6]

4.2. Data Summary: Predicted FT-IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 2500-3300 | Strong, Very Broad | O-H Stretch | Carboxylic Acid (Dimer) |

| 3000-3100 | Medium, Sharp | C-H Stretch | Aromatic |

| 2850-2980 | Medium, Sharp | C-H Stretch | Aliphatic (Cyclopentyl) |

| 1680-1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| 1580-1600 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1200-1320 | Strong | C-O Stretch | Ether & Carboxylic Acid |

4.3. Self-Validating Experimental Protocol

-

Instrument Preparation: Ensure the sample stage (typically an Attenuated Total Reflectance, or ATR, crystal) is clean.

-

Background Scan: Acquire a background spectrum of the empty stage. This is crucial as it subtracts signals from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid 3-(Cyclopentyloxy)benzoic acid onto the ATR crystal and apply pressure to ensure good contact.

-

Sample Scan: Acquire the sample spectrum.

-

Verification: The resulting spectrum should clearly show the characteristic very broad O-H stretch and the strong, sharp C=O stretch. The absence of one of these key peaks would immediately invalidate the sample's identity.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers corroborating structural evidence through predictable fragmentation patterns.

Caption: Predicted EI fragmentation pathway for the title compound.

5.1. Foundational Principles and Expected Fragmentation

In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, creating a radical cation (the molecular ion, M⁺•) which then fragments in a predictable way.

-

Molecular Ion (M⁺•): The parent peak should be observed at an m/z (mass-to-charge ratio) of 206, confirming the molecular weight.[1]

-

Key Fragments: Benzoic acid derivatives show characteristic fragmentation. The most common cleavage is the loss of the substituent on the ring.

-

Loss of the cyclopentyloxy radical (-•OC₅H₉): This would lead to a fragment with m/z 121, corresponding to the 3-carboxybenzoyl cation.

-

Formation of the Benzoyl Cation: A more common pathway involves cleavage of the C-O ether bond, followed by loss of the cyclopentyl group and rearrangement, often leading to a prominent peak at m/z 105 . This benzoyl cation is a hallmark of many benzoic acid derivatives.[8]

-

Formation of the Phenyl Cation: The benzoyl cation (m/z 105) frequently loses a neutral carbon monoxide (CO) molecule to form the highly stable phenyl cation at m/z 77 .[8]

-

-

Alternative Ionization: Using a soft ionization technique like Electrospray Ionization (ESI) in negative mode, the primary ion observed would be the deprotonated molecule, [M-H]⁻, at m/z 205.[9][10]

5.2. Data Summary: Predicted Mass Spectrum Fragments (EI)

| m/z | Proposed Fragment | Identity |

| 206 | [C₁₂H₁₄O₃]⁺• | Molecular Ion (M⁺•) |

| 189 | [C₁₂H₁₃O₂]⁺ | [M - •OH]⁺ |

| 161 | [C₁₁H₁₃O]⁺ | [M - •COOH]⁺ |

| 121 | [C₇H₅O₂]⁺ | 3-Carboxybenzoyl cation |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

5.3. Self-Validating Experimental Protocol

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via an appropriate inlet (e.g., direct infusion for ESI, or a GC column for EI).

-

Ionization: Apply the chosen ionization method (e.g., EI at 70 eV).

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and key fragments.

-

Verification: The highest m/z value in an EI spectrum should correspond to the molecular weight of 206. The presence of the characteristic m/z 105 and 77 fragments provides strong, self-validating evidence for the benzoic acid core structure.

Conclusion: A Synergistic Approach to Certainty

The structural elucidation of 3-(Cyclopentyloxy)benzoic acid is not achieved by a single technique, but by the synergistic and self-validating interplay of multiple spectroscopic methods. ¹H and ¹³C NMR provide the detailed atomic connectivity, FT-IR rapidly confirms the essential functional groups (the carboxylic acid and ether), and Mass Spectrometry verifies the molecular weight and corroborates the core structure through fragmentation. By understanding the principles behind each technique and the predicted spectral outcomes, a researcher can confidently confirm the identity and purity of this, and similar, molecules, ensuring the integrity of their downstream research and development efforts.

References

-

Mori, M., Cazzaniga, G., Nava, D., & Pini, E. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024. Available at: [Link]

-

Brown, D. (n.d.). Infrared spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

-

American Elements. (n.d.). 3-(cyclopentyloxy)benzoic acid. Available at: [Link]

-

Mori, M., Cazzaniga, G., Nava, D., & Pini, E. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. ResearchGate. Available at: [Link]

-

LibreTexts Chemistry. (2020). 21.3: Spectroscopy of Carboxylic Acids. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid. Available at: [Link]

-

Brown, D. (n.d.). Mass spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]

-

SpectraBase. (n.d.). 3-Hydroxy-benzoic acid. Available at: [Link]

-

Steimer, S. S., Kourtchev, I., & Kalberer, M. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids. University of Cambridge. Available at: [Link]

-

JoVE. (2023). Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

-

Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Available at: [Link]

-

Al-Suod, H., et al. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry. PMC. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]

-

LibreTexts Chemistry. (2023). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. mdpi.com [mdpi.com]

- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

Solubility and stability of 3-(Cyclopentyloxy)benzoic acid in different solvents

An In-depth Technical Guide to the Solubility and Stability of 3-(Cyclopentyloxy)benzoic acid

Introduction

In the landscape of pharmaceutical development, a thorough understanding of a drug candidate's physicochemical properties is paramount to its successful progression from discovery to a viable drug product. Among these properties, solubility and stability are foundational pillars that dictate bioavailability, formulation strategies, storage conditions, and ultimately, therapeutic efficacy and safety. This guide provides a comprehensive technical overview of the methodologies and scientific rationale for characterizing the solubility and stability of 3-(Cyclopentyloxy)benzoic acid, a molecule of interest in medicinal chemistry.

3-(Cyclopentyloxy)benzoic acid is an aromatic carboxylic acid featuring a cyclopentyloxy ether linkage at the meta position. This unique combination of a lipophilic cyclopentyl ether group and a polar carboxylic acid function imparts a distinct physicochemical profile that requires careful investigation. While specific experimental data for this compound is not extensively published, this guide will leverage established principles and methodologies applied to analogous structures, such as benzoic acid and its derivatives, to provide a robust framework for its characterization.[1][2] As a Senior Application Scientist, the intent is not merely to present protocols, but to elucidate the causal reasoning behind each experimental choice, ensuring a scientifically sound and self-validating approach to the analysis of this compound.

Part 1: Solubility Assessment

Aqueous and non-aqueous solubility are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For orally administered drugs, sufficient aqueous solubility is often a prerequisite for absorption. In contrast, solubility in organic solvents is crucial for various stages of drug manufacturing, including synthesis, purification, and the formulation of certain dosage forms.[3][4]

Rationale for Solvent Selection

The selection of solvents for a comprehensive solubility screen should be systematic and cover a range of polarities and hydrogen bonding capabilities to build a complete picture of the solute's behavior. The chemical structure of 3-(Cyclopentyloxy)benzoic acid—containing a hydrophobic benzene ring and cyclopentyl group, a hydrogen-bond accepting ether oxygen, and a hydrogen-bond donating and accepting carboxylic acid group—suggests a nuanced solubility profile.

Our solvent selection strategy is therefore based on classifying solvents into distinct categories to probe these different intermolecular interactions:

-

Polar Protic Solvents: These solvents (e.g., Water, Ethanol, Methanol) can act as both hydrogen bond donors and acceptors. They are crucial for assessing aqueous solubility and the impact of hydrogen bonding on dissolution.[5]

-

Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Acetonitrile (ACN) are polar and can accept hydrogen bonds but lack a hydrogen-bond donating moiety. They are excellent for dissolving a wide range of organic molecules and are common vehicles in biological assays.

-

Non-Polar Aprotic Solvents: Solvents such as Toluene and Hexane lack significant polarity and cannot participate in hydrogen bonding. They are useful for understanding the lipophilicity of the compound.[6]

-

Intermediate Polarity Solvents: Solvents like Ethyl Acetate and Dichloromethane (DCM) represent a middle ground and are frequently used in extractions and chromatography.

The following diagram illustrates the logical workflow for solvent selection based on their physicochemical properties.

Caption: A logical workflow for selecting a diverse range of solvents to comprehensively assess solubility.

Proposed Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining equilibrium solubility. It is a robust and reliable method that ensures the solution has reached saturation.

Protocol:

-

Preparation: Add an excess amount of 3-(Cyclopentyloxy)benzoic acid to a series of glass vials, each containing a known volume of a selected solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C and 37 °C to simulate room and physiological temperatures). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow them to reach equilibrium. A preliminary kinetic study can determine the minimum time to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Centrifuge the samples at a controlled temperature to ensure complete separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as the HPLC-UV method described below, to determine the concentration of the dissolved compound.

Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for the accurate quantification of the parent compound without interference from potential impurities or degradants. Based on methods for similar aromatic acids, a reverse-phase HPLC method is proposed.[7][8]

HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water containing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The acidic modifier ensures the carboxylic acid is in its protonated form for better retention and peak shape. A typical starting point would be a 60:40 mixture of Acetonitrile:Acidified Water.[9]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer at a wavelength of approximately 235 nm, which is a common absorbance maximum for benzoic acid derivatives.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Method Validation: This method must be validated for linearity, accuracy, precision, and specificity according to ICH guidelines to ensure reliable quantification.

Data Presentation

The results of the solubility study should be presented in a clear and concise table, allowing for easy comparison across different solvents and temperatures.

Table 1: Hypothetical Solubility of 3-(Cyclopentyloxy)benzoic acid in Various Solvents

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | Polar Protic | 25 | Data to be determined | Data to be determined |

| Ethanol | Polar Protic | 25 | Data to be determined | Data to be determined |

| DMSO | Polar Aprotic | 25 | Data to be determined | Data to be determined |

| Acetonitrile | Polar Aprotic | 25 | Data to be determined | Data to be determined |

| Ethyl Acetate | Intermediate | 25 | Data to be determined | Data to be determined |

| Toluene | Non-Polar | 25 | Data to be determined | Data to be determined |

| Hexane | Non-Polar | 25 | Data to be determined | Data to be determined |

Part 2: Stability Profiling

Stability testing is a critical component of drug development, providing insights into the intrinsic stability of a drug substance and its potential degradation pathways.[10] This information is vital for determining appropriate storage conditions, retest periods, and for the development of a stability-indicating analytical method. Forced degradation, or stress testing, is employed to accelerate the degradation process and identify likely degradation products.[11]

Theoretical Degradation Pathways

The structure of 3-(Cyclopentyloxy)benzoic acid possesses two primary functional groups susceptible to degradation: the ether linkage and the carboxylic acid group.

-

Hydrolysis of the Ether Linkage: Ether linkages are generally stable but can be cleaved under harsh acidic conditions, particularly at elevated temperatures. This would likely proceed via protonation of the ether oxygen followed by nucleophilic attack, potentially yielding 3-hydroxybenzoic acid and cyclopentanol or a related cyclopentyl halide depending on the conditions.

-

Decarboxylation: While aromatic carboxylic acids are relatively stable, decarboxylation can occur under extreme heat. Studies on benzoic acid derivatives in subcritical water have shown decarboxylation at temperatures above 200°C.[12] This would result in the formation of cyclopentyloxybenzene.

-

Oxidative Degradation: The benzene ring can be susceptible to oxidative degradation, potentially leading to the formation of hydroxylated or ring-opened products, though this often requires strong oxidizing agents or catalysts.

Forced Degradation Study Protocol

A forced degradation study should be designed to achieve a target degradation of 5-20%.[13] Degradation beyond this level can lead to secondary degradation products that may not be relevant to formal stability studies.

Stress Conditions:

-

Acidic Hydrolysis: The compound is dissolved in a suitable solvent and treated with 0.1 M HCl at room temperature and an elevated temperature (e.g., 60°C) for a defined period.[13]

-

Basic Hydrolysis: The compound is treated with 0.1 M NaOH under the same temperature conditions as the acidic hydrolysis. The stability of benzoic acid derivatives can vary significantly between acidic and basic conditions.[14]

-

Oxidative Degradation: The compound is exposed to an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.

-

Thermal Degradation: The solid compound is exposed to dry heat (e.g., 80°C) for an extended period.

-

Photostability: The compound (in both solid and solution form) is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.

The following diagram outlines the workflow for a comprehensive forced degradation study.

Caption: A systematic workflow for conducting forced degradation studies to assess stability.

Data Presentation

The outcomes of the forced degradation study should be systematically tabulated to provide a clear overview of the compound's stability under various stress conditions.

Table 2: Summary of Forced Degradation Studies for 3-(Cyclopentyloxy)benzoic acid

| Stress Condition | Reagent/Condition | Time (hours) | % Assay of Parent Compound | % Degradation | No. of Degradants | Observations/Potential Degradants |

| Acidic Hydrolysis | 0.1 M HCl, 60°C | 24 | Data to be determined | Data to be determined | Data to be determined | Potential ether cleavage |

| Basic Hydrolysis | 0.1 M NaOH, 60°C | 24 | Data to be determined | Data to be determined | Data to be determined | Expected to be stable |

| Oxidation | 3% H₂O₂, RT | 24 | Data to be determined | Data to be determined | Data to be determined | Potential for ring oxidation |

| Thermal | 80°C (solid) | 48 | Data to be determined | Data to be determined | Data to be determined | Expected to be stable |

| Photolytic | ICH Q1B | - | Data to be determined | Data to be determined | Data to be determined | Assess photosensitivity |

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to characterizing the solubility and stability of 3-(Cyclopentyloxy)benzoic acid. By employing a systematic solvent selection strategy, a robust equilibrium solubility protocol, and a validated stability-indicating HPLC method, researchers can generate the critical data needed to advance this compound through the drug development pipeline. The proposed forced degradation studies will provide invaluable insights into its intrinsic stability and potential degradation pathways, informing formulation development and defining storage requirements. While this guide is built upon established principles for similar molecules, the empirical data generated from these proposed studies will be essential to fully elucidate the unique physicochemical profile of 3-(Cyclopentyloxy)benzoic acid.

References

-

IJCRT.org. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. [Link]

-

PubMed. (2010). Degradation of benzoic acid and its derivatives in subcritical water. [Link]

-

National Institutes of Health (NIH). (2015). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

PubChem. 3-Cyclopropylbenzoic acid. [Link]

-

ResearchGate. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. [Link]

-

ResearchGate. The solubility of benzoic acid in seven solvents. [Link]

-

Beilstein Journals. (2018). Synthesis and stability of strongly acidic benzamide derivatives. [Link]

-

AIR Unimi. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

-

DergiPark. (2013). Forced Degradation Profiling of Artemether by Validated Stability- Indicating RP-HPLC-DAD Method. [Link]

-

ResearchGate. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. [Link]

-

ResearchGate. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. [Link]

-

ResearchGate. Summary of results of forced degradation studies. [Link]

-

Wikipedia. Benzoic acid. [Link]

-